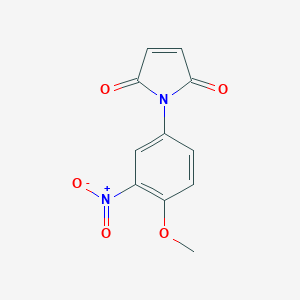
N-(4-methoxybenzylidene)methanamine
Übersicht
Beschreibung
“N-(4-methoxybenzylidene)methanamine” is a chemical compound with the molecular formula C14H13NO . It is also known by other names such as N-p-Anisylideneaniline, Benzenamine, N-[(4-methoxyphenyl)methylene]-, 4-Methoxybenzyliden-anilin, and 4-Methoxybenzylideneaniline .
Molecular Structure Analysis
The molecular structure of “N-(4-methoxybenzylidene)methanamine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“N-(4-methoxybenzylidene)methanamine” is a solid substance with a melting point of 63-67 °C . Its molecular weight is 211.26 . The compound’s SMILES string is COc1ccc(cc1)\C=N\c2ccccc2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
N-(4-methoxybenzylidene)methanamine is involved in various synthesis processes due to its structural properties. For instance, a research study detailed the synthesis of a novel coumarin derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, using N-(4-methoxybenzylidene)methanamine. This synthesis was conducted in ethyl acetate with the presence of triethylamine, highlighting the compound's utility in creating novel derivatives with potential applications. The study also provided a comprehensive spectral analysis of this new coumarin derivative, using techniques such as 1H NMR, 13C NMR, and NOESY correlations, to determine the spatial orientation of the arylamino substituent and coumarin core (Dekić et al., 2020).
Photochemical and Photophysical Properties
In another study, N-(4-methoxybenzylidene)methanamine was used as a precursor for synthesizing new zinc phthalocyanine derivatives. These derivatives demonstrated significant photochemical and photophysical properties, including high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment. The study emphasized the importance of these properties for Type II mechanisms in photodynamic therapy, underlining the potential medical applications of derivatives synthesized from N-(4-methoxybenzylidene)methanamine (Pişkin et al., 2020).
Catalytic Activities
The compound also finds applications in the synthesis and characterization of complexes with catalytic activities. For instance, a study synthesized Mn(III)-Schiff base-dicyanamide complexes using N-(4-methoxybenzylidene)methanamine, demonstrating their potential as peroxidase mimics. These complexes showed significant peroxidase activity in the presence of H2O2, indicating their potential utility in biochemical applications (Bermejo et al., 2017).
Safety And Hazards
“N-(4-methoxybenzylidene)methanamine” is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
A study has investigated the phase transition of a liquid crystal, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), confined within porous silica materials . This suggests potential future directions in the study of “N-(4-methoxybenzylidene)methanamine” and related compounds in the field of liquid crystal research.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzylidene)methanamine | |
CAS RN |
13114-23-3 | |
| Record name | 13114-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)







![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
